2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-prop-2-ynylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h1,3-4,6H,5H2,(H,14,15) |
InChI Key |
NAQHXZQLPIRZHM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1N=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Click Chemistry via CuAAC Reactions
The terminal alkyne group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted 1,2,3-triazoles. This reaction is pivotal for synthesizing bioactive hybrids:
-
Conditions : CuI (10 mol%), DIPEA (2 equiv), DMF, 50°C, 12–24 hours .
-
Applications : Used to create antimicrobial and anticancer hybrids by coupling with azide-functionalized pharmacophores (e.g., podophyllotoxin derivatives) .
Carboxylic Acid Derivative Formation
The -COOH group undergoes standard acid-based transformations:
Esterification
-
Reagents : Alcohols (e.g., methanol, propargyl alcohol) with H₂SO₄ or DCC/DMAP .
-
Conditions : Reflux in anhydrous solvent (e.g., DCM), 4–6 hours.
Amide Formation
-
Conditions : RT, DMF, 12 hours.
-
Yield : 55–75% for amides like 1-(prop-2-yn-1-yl)-1H-benzo[d] triazole-5-carboxamide .
Salt Formation
Nucleophilic Substitution at the Triazole Core
The N-2 position of the triazole ring participates in alkylation or arylation:
-
Reagents : Alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃) .
-
Conditions : DMF, 60°C, 8 hours.
Photophysical Modifications
The triazole-carboxylic acid system forms fluorescent aggregates in organic solvents:
-
Solvent Effects : Exhibits solvatochromism with λₑₓ = 371 nm and λₑₘ = 522 nm in polar solvents .
-
Quantum Yield (QY) : QY increases to 0.8 in aqueous sodium salts due to reduced aggregation .
Mechanistic Insights
-
Click Chemistry : Copper(I) coordinates to the alkyne, facilitating azide cycloaddition via a six-membered transition state .
-
Enzyme Inhibition : Triazole-carboxylic acid hybrids inhibit topoisomerase II and tubulin polymerization, inducing G2/M cell cycle arrest .
Reaction Optimization Data
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| CuAAC | CuI | DMF | 50°C | 85–93 |
| Esterification | H₂SO₄ | DCM | Reflux | 70–80 |
| N-Alkylation | K₂CO₃ | DMF | 60°C | 60–75 |
This compound’s versatility in click chemistry, derivatization, and bioactivity underscores its importance in medicinal chemistry and materials science. Continued exploration of its reactivity could yield novel therapeutic agents with enhanced specificity and reduced toxicity .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutics like cisplatin .
- The mechanism of action often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Its derivatives are being investigated for their effectiveness against various bacterial strains and fungi. For example, some benzo[d][1,2,3]triazole derivatives have displayed potent activity against Staphylococcus aureus and Candida albicans in disc diffusion assays .
- Antiprotozoal Activity :
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
- Photovoltaic Cells :
Analytical Chemistry Applications
- Sensors :
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various benzo[d][1,2,3]triazole derivatives for anticancer activity, one compound demonstrated an IC50 value of 16.63 μM against Caco-2 colorectal adenocarcinoma cells after 48 hours of treatment. This compound induced apoptosis as confirmed by annexin V staining and mitochondrial assays .
Case Study 2: Antimicrobial Efficacy
A series of synthesized benzo[d][1,2,3]triazole derivatives were tested for their antimicrobial efficacy using the disc diffusion method against S. aureus and E. coli. Results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects . The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid include other 1,2,3-triazoles such as:
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties in agricultural applications.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Used as an analogue of febuxostat for xanthine oxidase inhibition.
The uniqueness of this compound lies in its specific structural features and the resulting diverse range of applications in various scientific fields.
Biological Activity
2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole derivatives with propargyl alcohol in the presence of suitable catalysts. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, a series of 1,2,3-triazole-based compounds have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives showed IC50 values below 100 μM against A549 lung cancer cells, indicating substantial anticancer potential .
Enzyme Inhibition
Research has shown that this compound acts as an inhibitor of carbonic anhydrase (CA) and cathepsin B enzymes. Inhibition assays revealed that the compound exhibited low micromolar inhibition against specific isoforms of human carbonic anhydrase (hCA II, IX, and XII). The most potent derivative demonstrated a Ki value of approximately 0.7 μM for both hCA IX and hCA XII .
Antioxidant Activity
Triazole derivatives are also noted for their antioxidant properties. Studies suggest that the presence of the triazole ring enhances the radical scavenging activity of these compounds. This property is crucial in mitigating oxidative stress-related cellular damage and could contribute to their therapeutic effects in cancer treatment .
Case Studies
A notable case study involved the synthesis and evaluation of a library of triazole derivatives for their dual inhibitory effects on carbonic anhydrase and cathepsin B. The results highlighted the potential for these compounds to serve as dual-action therapeutic agents against cancer by targeting multiple pathways involved in tumor growth and metastasis .
Comparative Analysis
The following table summarizes key biological activities associated with this compound compared to other triazole derivatives:
| Activity | IC50 / Ki Value | Remarks |
|---|---|---|
| Anticancer (A549) | <100 μM | Significant cytotoxicity observed |
| Carbonic Anhydrase Inhibition | 0.7 μM | Potent inhibitor against hCA IX & XII |
| Antioxidant Activity | Not quantified | Enhanced radical scavenging potential |
Q & A
Q. Table 1: Example Synthesis Conditions
| Reagent | Quantity (mmol) | Solvent | Temperature | Time |
|---|---|---|---|---|
| 3-Bromoprop-1-yne | 0.395 | Acetone | Reflux | 14 h |
| K₂CO₃ | 0.0364 | – | – | – |
What spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
- ¹H/¹³C NMR : Assigns protons and carbons in the benzotriazole and propargyl moieties. For example, propargyl protons appear at δ ~2.5–3.5 ppm .
- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring (C-N stretches ~1450–1600 cm⁻¹).
- Elemental analysis : Validates purity (>95%) and stoichiometry .
What biological assays are suitable for preliminary evaluation of this compound?
Initial testing often employs cancer cell lines:
Q. Table 2: Example Biological Testing Framework
| Cell Line | Assay Type | Incubation Time | Key Outcomes |
|---|---|---|---|
| MDA-MB231 | MTT | 72 h | % Viability |
| HeLa | SRB | 48 h | IC₅₀ (µM) |
Advanced Research Questions
How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?
Step 1: Target Selection
Prioritize kinases (e.g., NEK2, NEK7) or GPCRs (e.g., GPR109A) based on structural analogs. For example, benzotriazole derivatives show affinity for NEK2 (binding energy = −10.5 kJ/mol) via hydrophobic and hydrogen-bonding interactions .
Q. Step 2: Docking Workflow
Q. Table 3: Example Docking Results
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| NEK2 | −10.5 | Hydrophobic, H-bonding |
| GPR109A | −30.54 | Transmembrane helices |
How can synthetic yields be improved while minimizing side reactions?
Q. Strategies :
- Protecting groups : Temporarily block the carboxylic acid during alkylation (e.g., methyl ester formation).
- Catalysts : Use Pd(dppf)Cl₂ for Suzuki-Miyaura coupling in boronate intermediates .
- Purification : Silica gel chromatography (hexane:DCM gradients) isolates the product from unreacted starting materials .
Critical Note : Propargyl groups may undergo undesired alkyne reactions; monitor via TLC and adjust stoichiometry.
How do structural modifications (e.g., substituent variations) impact stability and bioactivity?
Q. Case Study :
Q. Table 4: Stability vs. Bioactivity Trade-offs
| Modification | Stability (t₁/₂) | Bioactivity (IC₅₀) |
|---|---|---|
| Propargyl substitution | Moderate | 8.2 µM |
| Methyl ester | High | >50 µM |
Methodological Considerations
- Contradiction Analysis : If computational predictions (e.g., high docking scores) conflict with low experimental activity, re-evaluate force field parameters or solvation models.
- Data Reproducibility : Validate NMR assignments with 2D experiments (COSY, HSQC) and cross-check melting points (e.g., 125.5–129.5°C for related benzotriazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
